molecular formula C21H17ClFN3O4 B2404975 N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide CAS No. 478262-47-4

N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide

Cat. No. B2404975
CAS RN: 478262-47-4
M. Wt: 429.83
InChI Key: WVDWBQCMBSGFFS-UHFFFAOYSA-N
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Description

This compound, also known as N-((((2-Chloro-4-fluorobenzyl)oxy)imino)methyl)-4-methoxy-2-phenoxynicotinamide, is a chemical compound with the molecular formula C21H17ClFN3O4 . It has a molecular weight of 429.83 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an imine group (C=N), an amide group (CONH2), and an ether group (R-O-R’). It also contains a phenyl ring and a pyridine ring .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.31±0.1 g/cm3 and a predicted pKa of 10.03±0.46 .

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide may exhibit notable antibacterial and antioxidant activities. This was demonstrated by a study on substituted tridentate salicylaldimines, which showed that methoxy-substituted compounds exhibited the highest antibacterial and antioxidant activities, indicating the potential of electron-donating groups in these compounds to enhance such activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Inhibition of Nucleoside Transport

  • Compounds like N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide may be involved in the inhibition of nucleoside transport. A study on analogues of 4-nitrobenzylthioinosine, which replace the ribose moiety with substituted benzyl groups, shows that such modifications can impact affinity for nucleoside transport proteins (Tromp et al., 2004).

Synthesis and Structural Analysis

  • The compound's synthesis and structural properties are crucial for understanding its applications. Research on imines, including their synthesis, single-crystal structure, and molecular modeling, indicates the importance of these methods in developing compounds with potential pharmacological applications (Tatlidil et al., 2022).

Photodynamic Therapy for Cancer Treatment

  • Substituted compounds related to N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide might be effective in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine derivatives with high singlet oxygen quantum yield shows their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activities

  • The antiproliferative properties of similar compounds suggest potential cancer therapy applications. Research on benzyl and phenethyl analogs of makaluvamines, which includes 4-fluoro substituted benzyl analogs, shows significant antiproliferative effects on breast cancer cell lines (Shinkre et al., 2008).

Selective Anion Separation

  • Compounds with similar structures may be used for selective anion separation. A study on ligands including N-4-fluorobenzyl-4-amino-1,2,4-triazole demonstrated special recognition of sulphate–water clusters, indicating potential applications in environmental and analytical chemistry (Luo et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

Specific safety and hazard information for this compound is not available from the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure and functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-28-18-9-10-24-21(30-16-5-3-2-4-6-16)19(18)20(27)25-13-26-29-12-14-7-8-15(23)11-17(14)22/h2-11,13H,12H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDWBQCMBSGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide

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